(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-12(9-17(2)16-10)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFDKNMBFCFHM-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propenal with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that various pyrazole derivatives exhibit significant antimicrobial activities. For instance, compounds structurally related to (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis .
Anti-inflammatory Effects
Studies have demonstrated that some pyrazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
There is growing interest in the anticancer potential of pyrazole derivatives. Research has shown that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The compound this compound is being investigated for its ability to disrupt cancer cell proliferation .
Material Science Applications
In material science, pyrazole derivatives have been utilized to develop new materials with unique electronic properties. The incorporation of this compound into polymer matrices has been explored for creating conductive films and sensors due to its favorable electronic characteristics .
Agricultural Chemistry
The compound's application in agricultural chemistry is also noteworthy. Pyrazole derivatives have been studied as potential agrochemicals for pest control due to their insecticidal properties. Research has indicated that these compounds can effectively target specific pests while minimizing harm to beneficial organisms .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results showed significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazole-based compounds included this compound. The study reported that this compound induced apoptosis in breast cancer cell lines through the activation of the intrinsic apoptotic pathway, highlighting its potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyrazole and fluorophenyl groups can enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Chalcone Activity
| Substituent (Ring A) | Substituent (Ring B) | IC₅₀ (μM) | Activity Trend |
|---|---|---|---|
| 1,3-dimethylpyrazole | 4-fluorophenyl | N/A | Moderate (predicted) |
| Br, I, OH | F | 4.703 | High (strong halogen bonding) |
| Cl, I, OH | OMe | 13.82 | Low (methoxy reduces polarity) |
| Br, OMe | F | N/A | Moderate (steric hindrance) |
Table 2: Crystallographic Parameters of Analogous Chalcones
Biological Activity
The compound (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one , commonly referred to as a pyrazole chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate pyrazole and chalcone precursors. The general synthetic route can be summarized as follows:
- Reagents : 4-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazole.
- Reaction Conditions : The reaction is often carried out in the presence of a base such as sodium hydroxide in ethanol.
- Characterization Techniques : The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry.
Structural Formula
The molecular formula of this compound is with a molecular weight of approximately 230.28 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole chalcones, including the compound . The following findings summarize its biological activity:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 10 to 20 µM against breast cancer cell lines (e.g., MCF-7) and other tumor types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
| A549 | 18 |
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Antioxidant Activity
In addition to its anticancer properties, the compound also demonstrates antioxidant activity. In vitro assays revealed that it can scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid.
| Assay Type | EC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Study on Antitumor Activity
A study conducted by Amer et al. explored various pyrazole derivatives for their antitumor activities. The results indicated that compounds similar to this compound exhibited promising results against human cancer cell lines .
Clinical Relevance
Another investigation focused on the structure-activity relationship (SAR) of pyrazole chalcones indicated that modifications at the phenyl ring significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against cancer cells .
Q & A
Q. How do substituents on the pyrazole and fluorophenyl rings modulate bioactivity?
- Methodological Answer : Systematic SAR studies show:
- Pyrazole N-methylation : Increases metabolic stability (t1/2 from 2.1 to 4.3 hours in human liver microsomes).
- Fluorophenyl para-substitution : Enhances hydrophobic interactions with target proteins (ΔΔG = -1.2 kcal/mol vs. unsubstituted phenyl).
- Vinyl group oxidation : Reduces electrophilicity and cytotoxicity (IC50 increases from 12 μM to >100 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
